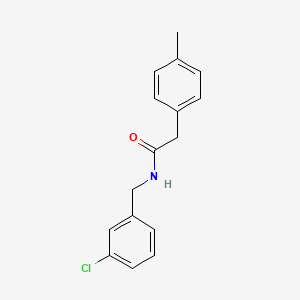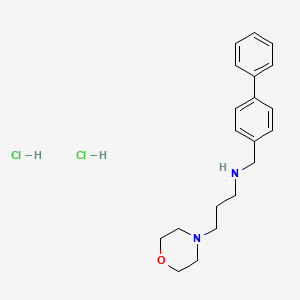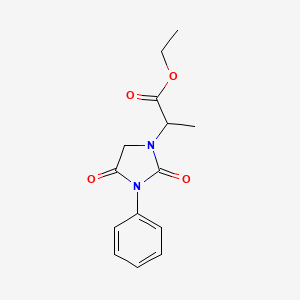![molecular formula C23H20N2O5 B5344104 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide](/img/structure/B5344104.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide, also known as BZA-5B, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide exerts its biological effects by binding to specific proteins involved in cell signaling pathways. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell proliferation and survival. By inhibiting the activity of these enzymes, this compound can prevent the growth of cancer cells and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurological disorders, it can improve cognitive function and reduce inflammation and oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available for all researchers. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. This involves studying its efficacy and safety in animal models and clinical trials. Another direction is to study its mechanism of action in more detail, including its interactions with specific proteins and signaling pathways. This can help identify new targets for drug development. Finally, future research can focus on improving the synthesis method of this compound to make it more cost-effective and readily available for researchers.
Synthesemethoden
The synthesis method of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide involves several steps, starting with the reaction of 4-nitrobenzaldehyde with 3-methoxyaniline to form 3-(4-nitrophenyl)-3-methoxyaniline. This intermediate is then reacted with benzyl 4-hydroxy-3-methoxybenzoate to form this compound. The final product is obtained by removing the benzyl protecting group using catalytic hydrogenation.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In biochemistry, this compound has been used as a tool to study the function of these proteins and their interactions with other molecules. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-22-15-17(7-13-21(22)30-16-18-5-3-2-4-6-18)8-14-23(26)24-19-9-11-20(12-10-19)25(27)28/h2-15H,16H2,1H3,(H,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRZNXOVIFWBOP-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5344031.png)
![2-[(4-fluorobenzyl)thio]-N-methylacetamide](/img/structure/B5344038.png)

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344049.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4,5-dichloro-2-thiophenesulfonamide hydrochloride](/img/structure/B5344055.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344067.png)


![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5344084.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5344085.png)


![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)